6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one (MMPIP) is a synthetically derived compound that acts as a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). [, , , , , , , , , , , , , , , ] mGluR7 is a member of the group III metabotropic glutamate receptors, which are primarily located at presynaptic sites in the central nervous system and function as autoreceptors, inhibiting the release of glutamate. [, , ] Due to its selectivity and mode of action, MMPIP serves as a valuable pharmacological tool for investigating the physiological roles of mGluR7 and its potential as a therapeutic target for various neurological and psychiatric disorders. [, , , , , , , , , , , , , , , ]
MMPIP is classified as a radioligand, specifically designed for use in positron emission tomography imaging studies. It falls under the category of small organic molecules that interact with neurotransmitter receptors. MMPIP is synthesized from a phenol precursor and labeled with carbon-11, a radioactive isotope used in medical imaging .
The synthesis of MMPIP involves the reaction of a phenol precursor with carbon-11 methyl iodide. This process can be outlined as follows:
The synthesis also includes quality control measures such as high-performance liquid chromatography to ensure radiochemical purity and specific activity.
The primary chemical reaction involved in synthesizing MMPIP is the nucleophilic substitution reaction where the phenol precursor acts as a nucleophile attacking carbon-11 methyl iodide. The reaction can be summarized as:
This reaction requires careful control of conditions to optimize yield and minimize by-products. Following synthesis, purification steps are crucial to isolate MMPIP from unreacted materials and impurities.
MMPIP functions as an antagonist at the metabotropic glutamate receptor 7. Upon administration, it binds selectively to this receptor subtype, inhibiting its activity. This mechanism is significant because it allows researchers to visualize areas of receptor activity in vivo using positron emission tomography imaging techniques. The binding affinity (K = 30 nM) indicates that MMPIP effectively competes with endogenous ligands at the receptor site .
MMPIP exhibits several notable physical and chemical properties:
The stability of MMPIP can be assessed through partitioning studies involving octanol-water systems to determine its log D value, which reflects its lipophilicity .
MMPIP's primary application lies in neuroimaging, particularly for studying the metabotropic glutamate receptor 7's role in neurological disorders such as schizophrenia, anxiety, and depression. By providing insights into receptor distribution and function within the brain, MMPIP aids researchers in understanding disease mechanisms and evaluating potential therapeutic targets.
Moreover, MMPIP's ability to selectively bind to metabotropic glutamate receptors makes it valuable for drug development efforts aimed at modulating these pathways for therapeutic benefits .
MMPIP (6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one) functions as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). Its mechanism involves binding to a transmembrane allosteric site distinct from the orthosteric glutamate-binding domain, thereby inhibiting agonist-induced receptor activation. In recombinant cell systems co-expressing rat mGluR7 with promiscuous Gα15 protein, MMPIP non-competitively antagonizes L-AP4 (orthosteric agonist)-induced intracellular Ca2+ mobilization with an IC50 of 26 nM and a binding constant (KB) of 24–30 nM [1] [9]. Crucially, MMPIP exhibits inverse agonist properties in native Gi/o-coupled pathways, reversing constitutive receptor-mediated inhibition of forskolin-stimulated cAMP accumulation (IC50 = 220 ± 23 nM in rat mGluR7; 610 ± 130 nM in human mGluR7) [1] [7].
Receptor specificity profiling confirms >100-fold selectivity for mGluR7 over other mGluR subtypes (Table 1). Functional assays reveal negligible activity at Group I (mGluR1/5) or Group II (mGluR2/3) receptors at concentrations ≤10 μM. However, weak interactions with mGluR8 (Group III) occur at high micromolar concentrations, affirming its primary designation as an mGluR7-selective tool compound [1] [9].
Table 1: Pharmacodynamic Profile of MMPIP at mGluR7
Parameter | Rat mGluR7 | Human mGluR7 | Assay System |
---|---|---|---|
Ca2+ Mobilization IC50 | 26 nM | Not reported | CHO cells + Gα15 coupling |
cAMP Inhibition IC50 | 220 nM | 610 nM | Forskolin-stimulated accumulation |
KB (Binding) | 24–30 nM | 30 nM | Radioligand displacement |
Inverse Agonism EC50 | 220 nM | Not reported | cAMP potentiation in T-REx 293 cells |
MMPIP’s selectivity was rigorously evaluated across ionotropic and metabotropic glutamate receptors. Competitive binding studies using radiolabeled ligands demonstrate negligible affinity for NMDA, AMPA, or kainate receptors (Ki >10 μM) [10]. Among metabotropic receptors, MMPIP shows >150-fold selectivity for mGluR7 over mGluR1/5 (Group I) and mGluR2/3 (Group II), with half-maximal inhibitory concentrations exceeding 20 μM in functional assays (Table 2) [1] [10].
Notably, species-dependent differences exist: MMPIP’s affinity for human mGluR7 (KB = 30 nM; cAMP IC50 = 610 nM) is 2–3-fold lower than for rat mGluR7 [1] [5]. This divergence highlights the importance of cross-species validation in therapeutic development. Attempts to develop [11C]MMPIP for positron emission tomography (PET) imaging failed due to inadequate specific binding in vivo despite promising in vitro autoradiography, suggesting limitations in brain penetrance or target engagement complexity [5].
Table 2: Selectivity Profile of MMPIP Across Glutamate Receptors
Receptor Subtype | Functional Assay | MMPIP IC50 | Selectivity Ratio vs. mGluR7 |
---|---|---|---|
mGluR7 (Rat) | L-AP4-induced Ca2+ mobilization | 26 nM | 1 (Reference) |
mGluR8 (Rat) | L-AP4-induced cAMP inhibition | >10 μM | >384 |
mGluR1 | Glutamate-induced IP1 accumulation | >20 μM | >769 |
mGluR5 | MPEP displacement | >20 μM | >769 |
NMDA | [3H]MK-801 binding | >10 μM | >384 |
AMPA | [3H]AMPA binding | >10 μM | >384 |
The pharmacological activity of MMPIP exhibits marked context-dependence linked to cellular background and signaling pathways. While it robustly inhibits Gα15-coupled Ca2+ responses in engineered cells, its efficacy at native Gi/o-coupled mGluR7 is variable. Electrophysiological studies reveal MMPIP fails to block L-AP4-mediated suppression of synaptic transmission at Schaffer collateral-CA1 synapses in hippocampal slices, whereas orthosteric antagonist LY341495 achieves complete inhibition [6]. This suggests MMPIP’s allosteric effects may require specific conformational states or co-factors absent in native neuronal environments.
In vivo, MMPIP displays functional selectivity across behavioral paradigms:
This pathway-specific modulation arises from MMPIP’s biased antagonism. It potentiates forskolin-driven cAMP production (inverse agonism) but inconsistently regulates GIRK potassium channels or presynaptic neurotransmitter release [6] [7]. Such functional selectivity underscores the therapeutic potential—and complexity—of targeting mGluR7 allosterically.
Table 3: Context-Dependent Effects of MMPIP in Preclinical Models
Experimental Context | MMPIP Effect | Proposed Mechanism |
---|---|---|
CHO cells + Gα15 coupling | Complete L-AP4 Ca2+ inhibition (IC50 26 nM) | Non-competitive antagonism |
Hippocampal Schaffer collateral-CA1 | No L-AP4 response blockade | Lack of native Gi/o coupling interference |
MK-801-induced hyperactivity | Inhibition at 15 mg/kg | Corticolimbic glutamate normalization |
DOI-induced head twitches | Inhibition at 5–15 mg/kg | 5-HT2A modulation via cortical mGluR7 |
Social interaction (naive mice) | Impairment at 10 mg/kg | Presynaptic GABA release dysregulation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7